molecular formula C18H25NO B405874 N-[(3-methoxyphenyl)methyl]adamantan-2-amine

N-[(3-methoxyphenyl)methyl]adamantan-2-amine

Cat. No.: B405874
M. Wt: 271.4g/mol
InChI Key: DLMHBXXOSGOWSQ-UHFFFAOYSA-N
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Description

N-[(3-methoxyphenyl)methyl]adamantan-2-amine is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of an adamantane core, which is a tricyclic hydrocarbon, attached to a 3-methoxybenzyl group. The adamantane structure is known for its rigidity and stability, while the 3-methoxybenzyl group adds functional versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]adamantan-2-amine typically involves the reductive amination of 3-methoxybenzaldehyde with 2-adamantanamine. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, including temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs. Continuous flow reactors and other advanced technologies may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]adamantan-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]adamantan-2-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]adamantan-2-amine involves its interaction with specific molecular targets and pathways. One of the primary targets is fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. The compound acts as an inhibitor of FAAH, thereby modulating the endocannabinoid system and affecting the release of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-methoxyphenyl)methyl]adamantan-2-amine is unique due to its adamantane core, which provides rigidity and stability, combined with the functional versatility of the 3-methoxybenzyl group. This combination of structural features makes it distinct from other similar compounds and contributes to its wide range of applications in scientific research and industry .

Properties

Molecular Formula

C18H25NO

Molecular Weight

271.4g/mol

IUPAC Name

N-[(3-methoxyphenyl)methyl]adamantan-2-amine

InChI

InChI=1S/C18H25NO/c1-20-17-4-2-3-12(10-17)11-19-18-15-6-13-5-14(8-15)9-16(18)7-13/h2-4,10,13-16,18-19H,5-9,11H2,1H3

InChI Key

DLMHBXXOSGOWSQ-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4

Canonical SMILES

COC1=CC=CC(=C1)CNC2C3CC4CC(C3)CC2C4

Origin of Product

United States

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